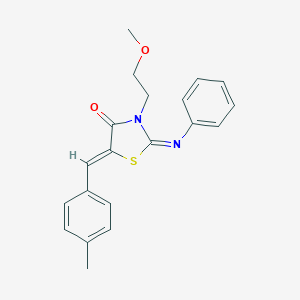![molecular formula C19H20N2O6 B306646 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammatory responses. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate, including the development of more efficient synthesis methods, the investigation of its potential applications in drug delivery systems, and the exploration of its photocatalytic properties for environmental applications. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound is simple and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. This compound exhibits various biochemical and physiological effects, and it has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.
Synthesemethoden
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate can be synthesized using a simple and efficient method through the reaction of 2-methoxy-4-formylphenyl methyl carbonate and phenylhydrazine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In material science, this compound has been used as a precursor for the synthesis of various organic-inorganic hybrid materials. In environmental science, this compound has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.
Eigenschaften
Molekularformel |
C19H20N2O6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[(2-methoxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C19H20N2O6/c1-24-16-11-13(9-10-15(16)27-19(23)26-3)12-20-21-18(22)17(25-2)14-7-5-4-6-8-14/h4-12,17H,1-3H3,(H,21,22)/b20-12+ |
InChI-Schlüssel |
WZBLCWUYENZSAS-UDWIEESQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![2-(5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306566.png)
![2-(4-{(Z)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B306567.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)